(1,3-二甲基-1H-吡唑-4-基)甲醇

描述

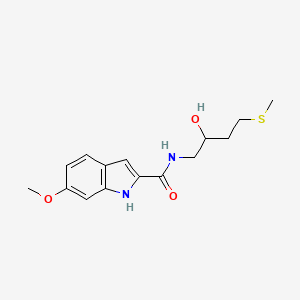

“(1,3-dimethyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the CAS Number: 103946-59-4 . It has a molecular weight of 126.16 and its IUPAC name is (1,3-dimethyl-1H-pyrazol-4-yl)methanol . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “(1,3-dimethyl-1H-pyrazol-4-yl)methanol” is represented by the formula C6H10N2O . The InChI code for this compound is 1S/C6H10N2O/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3 .Physical And Chemical Properties Analysis

“(1,3-dimethyl-1H-pyrazol-4-yl)methanol” is a liquid at room temperature .科学研究应用

吡唑衍生物的合成

(1,3-二甲基-1H-吡唑-4-基)甲醇作为新型高效吡唑衍生物合成中的关键前体,包括4-吲唑基-1,3,4-三取代吡唑和异恶唑基衍生物。这些化合物通过缩合反应合成,展示了吡唑化合物在有机合成中的多功能性和在开发具有独特性能的新材料中的潜在应用(Hote & Lokhande, 2014)。

分子二聚体的形成

对与(1,3-二甲基-1H-吡唑-4-基)甲醇在结构上相关的3,5-二芳基-1H-吡唑的研究表明,通过分子间氢键形成了分子二聚体。在溶液中观察到的这种二聚化过程表明了基于吡唑衍生物设计超分子结构的潜力,并对材料科学和纳米技术应用产生了影响(Zheng, Wang, & Fan, 2010)。

光物理性质

探索了可以由吡唑化合物合成的1,3,5-三芳基吡唑啉的光物理性质,在各种溶剂混合物中。这些化合物表现出pH依赖性荧光,这是一种可以利用的特性,用于开发基于内部电荷转移(ICT)和光致电子转移(PET)机制的分子逻辑器件和传感器(Zammit et al., 2015)。

超分子配位骨架

对一种新的异构多孔配位骨架的研究,利用了(1,3-二甲基-1H-吡唑-4-基)甲醇的衍生物,展示了该材料从单晶到单晶结构转化的能力。这一特性,以及对特定烃类的优先吸附,突出了吡唑基配体在为储气和分离技术创造先进材料方面的潜力(Ye et al., 2017)。

金属离子萃取

由(1,3-二甲基-1H-吡唑-4-基)甲醇合成的双齿吡唑配体对铁和镉等金属离子表现出很高的萃取亲和力。这项研究为开发用于选择性金属离子萃取和纯化工艺的新材料提供了见解,有助于环境修复和资源回收工作(Lamsayah et al., 2015)。

安全和危害

未来方向

作用机制

Target of Action

Pyrazole-bearing compounds, which include (1,3-dimethyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (1,3-dimethyl-1H-pyrazol-4-yl)methanol might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related pyrazole-bearing compounds , it can be inferred that (1,3-dimethyl-1H-pyrazol-4-yl)methanol may affect pathways related to these diseases.

Result of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that (1,3-dimethyl-1H-pyrazol-4-yl)methanol may have similar effects.

生化分析

Biochemical Properties

Pyrazole-based compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole-based ligands have been shown to interact with metal ions, which can be used as a precursor for the development of metalloenzyme .

Cellular Effects

Pyrazole derivatives have been reported to exhibit diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Molecular Mechanism

Pyrazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Pyrazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters or binding proteins .

Subcellular Localization

It is known that chemical compounds can be localized to specific compartments or organelles within cells, and this localization can affect their activity or function .

属性

IUPAC Name |

(1,3-dimethylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRRIEHAGOJLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103946-59-4 | |

| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)

![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)